![molecular formula C21H19ClN4O2S B1243620 2-chloro-N-[(E)-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methylideneamino]benzamide](/img/structure/B1243620.png)
2-chloro-N-[(E)-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methylideneamino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[[2-(4-morpholinyl)-4-phenyl-5-thiazolyl]methylideneamino]benzamide is an organohalogen compound and a carbonyl compound.
Scientific Research Applications
Anticancer Applications
- Anticancer Activity: Compounds similar to 2-chloro-N-[(E)-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methylideneamino]benzamide have shown promising anticancer properties. For instance, derivatives of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides exhibited moderate to excellent anticancer activities against various cancer cell lines including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021). Similarly, N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides, closely related to the query compound, have been synthesized and identified as promising anticancer agents (Horishny et al., 2020).
Antimicrobial Applications
- Antimicrobial Activity: Another significant application is in the field of antimicrobial research. A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, which share a similar structure with the query compound, were synthesized and found to have potent antimicrobial activity against various bacterial and fungal strains (Bikobo et al., 2017).
Synthesis and Characterization
- Synthetic Pathways and Characterization: Studies have been conducted on the synthesis and characterization of compounds similar to this compound. For example, research on the synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents provides insights into synthetic methodologies that could be relevant for the synthesis of the query compound (Desai et al., 2012).
properties
Molecular Formula |
C21H19ClN4O2S |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
2-chloro-N-[(E)-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H19ClN4O2S/c22-17-9-5-4-8-16(17)20(27)25-23-14-18-19(15-6-2-1-3-7-15)24-21(29-18)26-10-12-28-13-11-26/h1-9,14H,10-13H2,(H,25,27)/b23-14+ |
InChI Key |
WEPAXKKVVZDQLR-OEAKJJBVSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=C(S2)/C=N/NC(=O)C3=CC=CC=C3Cl)C4=CC=CC=C4 |
SMILES |
C1COCCN1C2=NC(=C(S2)C=NNC(=O)C3=CC=CC=C3Cl)C4=CC=CC=C4 |
Canonical SMILES |
C1COCCN1C2=NC(=C(S2)C=NNC(=O)C3=CC=CC=C3Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.